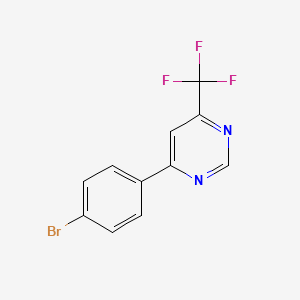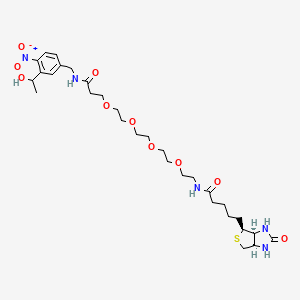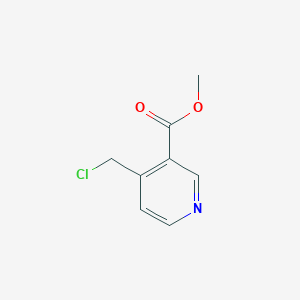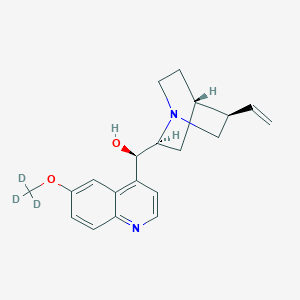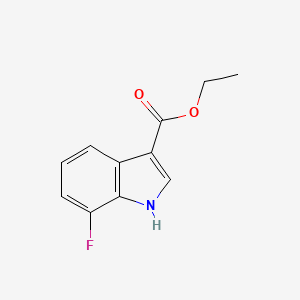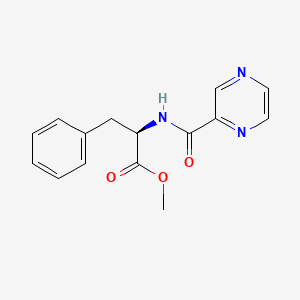![molecular formula C10H13F2N3 B13725607 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine is a synthetic organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two fluorine atoms and a tetrahydropyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine typically involves multi-step organic reactions. One common method includes the fluorination of a bipyridine precursor followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl
Comparison: Compared to similar compounds, 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine is unique due to its specific fluorination pattern and tetrahydropyridine ring structure
Propriétés
Formule moléculaire |
C10H13F2N3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
4-(4,4-difluoropiperidin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)2-5-15(6-3-10)9-1-4-14-7-8(9)13/h1,4,7H,2-3,5-6,13H2 |
Clé InChI |
CRIFJYONTMQVLP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C2=C(C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


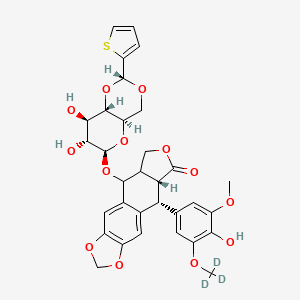
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
